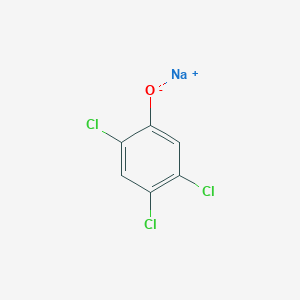

Sodium 2,4,5-trichlorophenolate

Description

Structure

3D Structure of Parent

Propriétés

Key on ui mechanism of action |

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT AFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL CELL WALL, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/ |

|---|---|

Numéro CAS |

136-32-3 |

Formule moléculaire |

C6H3Cl3NaO |

Poids moléculaire |

220.4 g/mol |

Nom IUPAC |

sodium;2,4,5-trichlorophenolate |

InChI |

InChI=1S/C6H3Cl3O.Na/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H; |

Clé InChI |

WPQWITCZLCIZNZ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+] |

SMILES isomérique |

C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+] |

SMILES canonique |

C1=C(C(=CC(=C1Cl)Cl)Cl)O.[Na] |

Autres numéros CAS |

136-32-3 |

Pictogrammes |

Acute Toxic; Irritant |

Numéros CAS associés |

95-95-4 (Parent) |

Synonymes |

2,4,5-trichlorophenol 2,4,5-trichlorophenol, copper salt 2,4,5-trichlorophenol, potassium salt 2,4,5-trichlorophenol, sodium salt 2,4,5-trichlorophenolate |

Origine du produit |

United States |

Synthetic Methodologies and Industrial Production of Sodium 2,4,5 Trichlorophenolate

Established Synthetic Pathways from Chlorinated Benzene (B151609) Precursors

The most established and industrially practiced method for the synthesis of sodium 2,4,5-trichlorophenolate (B1259039) involves the reaction of a chlorinated benzene precursor with a strong base in an alcoholic medium.

Alkaline Hydrolysis of 1,2,4,5-Tetrachlorobenzene (B31791) in Alcoholic Media

The cornerstone of industrial sodium 2,4,5-trichlorophenolate production is the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene. wuxibiology.comprepchem.comwikipedia.org This chemical transformation is typically carried out in an autoclave under elevated temperature and pressure. wuxibiology.comwikipedia.org The reaction involves treating 1,2,4,5-tetrachlorobenzene with sodium hydroxide (B78521) in the presence of methanol (B129727). wuxibiology.comwikipedia.org

The general chemical equation for this reaction is:

C₆H₂Cl₄ + 2NaOH → C₆H₂Cl₃ONa + NaCl + H₂O

This process yields sodium 2,4,5-trichlorophenolate, which can then be used in subsequent chemical syntheses. researchgate.net A notable intermediate in this reaction is presumed to be 2,4,5-trichloroanisole (B1595709). wikipedia.orgstrath.ac.uk The final product is often isolated and purified to remove any unreacted starting materials, by-products, and the solvent. strath.ac.uk

Mechanistic Considerations of Reaction Pathways

The conversion of 1,2,4,5-tetrachlorobenzene to sodium 2,4,5-trichlorophenolate proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. jcsp.org.pkchemrxiv.org This type of reaction is characteristic of aromatic rings that are substituted with strong electron-withdrawing groups, such as the chlorine atoms in the starting material. jcsp.org.pk

The reaction mechanism can be described in the following steps:

Nucleophilic Attack: The hydroxide ion (OH⁻) or, more likely in the methanolic medium, the methoxide (B1231860) ion (CH₃O⁻) acts as the nucleophile. It attacks the carbon atom bearing a chlorine atom on the 1,2,4,5-tetrachlorobenzene ring. This attack is facilitated by the electron-withdrawing nature of the other chlorine atoms, which makes the aromatic ring susceptible to nucleophilic attack.

Formation of a Meisenheimer Complex: The addition of the nucleophile leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the ortho and para chlorine atoms.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a chloride ion (Cl⁻) as the leaving group, resulting in the formation of 2,4,5-trichlorophenol (B144370) (in the case of hydroxide attack) or 2,4,5-trichloroanisole (in the case of methoxide attack).

Deprotonation/Hydrolysis: If 2,4,5-trichlorophenol is formed, it is immediately deprotonated by the excess sodium hydroxide to yield the final product, sodium 2,4,5-trichlorophenolate. If 2,4,5-trichloroanisole is formed as an intermediate, it is subsequently hydrolyzed under the reaction conditions to 2,4,5-trichlorophenol, which is then converted to the sodium salt.

The presence of multiple electron-withdrawing chlorine atoms is crucial for the feasibility of this SNAr reaction under industrial conditions.

Process Parameters and Their Influence on Reaction Efficiency

The efficiency, yield, and purity of sodium 2,4,5-trichlorophenolate produced via this method are highly dependent on the careful control of several key process parameters.

Temperature and Pressure Regimes in Industrial Synthesis

The alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene is conducted under elevated temperatures and pressures to achieve a reasonable reaction rate. wuxibiology.comwikipedia.org

| Parameter | Range | Significance |

| Temperature | 140 to 250 °C | Higher temperatures increase the reaction rate but can also lead to the formation of undesired by-products if not properly controlled. wuxibiology.com |

| Pressure | Approximately 17 to 49 atm | The pressure is largely dictated by the vapor pressure of the methanol solvent at the reaction temperature and helps to maintain the reactants in the liquid phase. wuxibiology.com |

This table summarizes the typical temperature and pressure regimes for the industrial synthesis of sodium 2,4,5-trichlorophenolate.

Precise control of these parameters is critical for safe and efficient operation. wikipedia.org

Stoichiometric Ratios of Reactants and Solvents

| Reactant/Solvent | Molar Ratio (relative to 1,2,4,5-Tetrachlorobenzene) | Significance |

| Sodium Hydroxide | 2:1 to 4:1 | A stoichiometric excess of sodium hydroxide is required to drive the reaction to completion and neutralize the formed hydrogen chloride. Satisfactory yields are achieved within this range. wuxibiology.com |

| Methanol | 2 to 20 moles per mole of sodium hydroxide | Methanol acts as the solvent and also as a source of the nucleophilic methoxide ion. The specific amount influences the reaction pressure and kinetics. wuxibiology.com |

This table outlines the typical stoichiometric ratios used in the industrial synthesis of sodium 2,4,5-trichlorophenolate.

Reaction Kinetics and Process Optimization

While specific publicly available kinetic data such as rate constants and activation energies for the industrial-scale hydrolysis of 1,2,4,5-tetrachlorobenzene is limited, the reaction is known to follow the principles of nucleophilic aromatic substitution kinetics. The rate of reaction is influenced by the concentration of both the substrate (1,2,4,5-tetrachlorobenzene) and the nucleophile (hydroxide/methoxide).

Process optimization strategies in an industrial setting focus on maximizing the yield of the desired product while minimizing reaction time, energy consumption, and the formation of impurities. wuxibiology.com Key areas for optimization include:

| Optimization Parameter | Strategy | Desired Outcome |

| Reaction Time | Adjusting temperature and reactant concentrations. | Reducing the overall batch time to increase plant throughput. Typical total process times range from 3 to 8 hours. wuxibiology.com |

| Reactant Addition | Gradual addition of the sodium hydroxide-methanol mixture to the heated 1,2,4,5-tetrachlorobenzene. | Better control of the exothermic reaction and prevention of localized overheating. wuxibiology.com |

| Post-Reaction Treatment | Steam distillation to remove unreacted methanol for recovery and reuse. | Improved product purity and reduced waste. strath.ac.uk |

| By-product Minimization | Strict control of temperature and reaction time. | Reducing the formation of undesired side-products. |

This table highlights key process optimization strategies for the synthesis of sodium 2,4,5-trichlorophenolate.

Post-Synthesis Processing and Isolation Techniques

Following the primary synthesis of sodium 2,4,5-trichlorophenolate from the reaction of 1,2,4,5-tetrachlorobenzene with sodium hydroxide in the presence of methanol, a series of crucial post-synthesis processing and isolation steps are employed to purify the final product. prepchem.comnj.gov These stages are designed to remove unreacted starting materials, byproducts, and other impurities to achieve the desired product quality.

Strategies for Impurity Precipitation and Removal

After the initial reaction, the crude product mixture contains sodium 2,4,5-trichlorophenolate along with several impurities. Key organic impurities include unreacted 1,2,4,5-tetrachlorobenzene and the intermediate compound 2,4,5-trichloroanisole. nj.gov

A primary strategy for removing these water-insoluble organic impurities is through dilution and precipitation. The reaction mass is diluted with water, typically to create a 5% solution. nj.gov This reduction in concentration causes the organic impurities, which have low solubility in the aqueous solution, to precipitate out. nj.gov An empirical method to gauge the level of these impurities involves dissolving a sample in a caustic solution and then diluting it with water; the resulting turbidity indicates the amount of suspended, impure material. nj.gov

Another technique employed for purification is steam distillation. After the initial reaction is complete and the excess methanol is recovered, water is added to the residue of crude sodium trichlorophenolate. google.com This mixture is then subjected to steam distillation, which effectively separates volatile intermediates like trichloroanisole from the non-volatile sodium salt. google.com

Filtration and pH Adjustment in Purification Processes

Filtration is a critical step to separate the precipitated solid impurities from the aqueous solution of sodium 2,4,5-trichlorophenolate. To enhance the efficiency of this separation, the pH of the diluted solution is carefully adjusted. nj.gov

Before filtration, the pH of the solution is adjusted to a range of 7.5 to 8.5 using 96°Be' sulfuric acid. nj.gov This pH adjustment facilitates the subsequent filtration process by ensuring the desired separation of the insoluble impurities. nj.gov After the pH is set, the water-insoluble materials are allowed to settle, and the supernatant liquid, which contains the dissolved sodium 2,4,5-trichlorophenolate, is then passed through a filter. nj.govgoogle.com This process effectively removes the precipitated impurities from the product stream. google.com In some procedures, after filtration, the sodium trichlorophenate solution is heated and further acidified to precipitate the 2,4,5-trichlorophenol, which is then separated from the acid water before being converted back to the sodium salt. nj.govgoogle.com

| Process Step | Parameter | Value/Range | Purpose |

| pH Adjustment | Reagent | Sulfuric Acid (96°Be') | To facilitate filtration |

| Target pH | 7.5 - 8.5 | Optimizes separation of insolubles | |

| Filtration | Action | Filtering supernatant liquid | To remove precipitated organic impurities |

Concentration and Storage of the Sodium Salt Solution

Once the purified 2,4,5-trichlorophenol is obtained, it is converted back into its sodium salt and prepared for storage. The purified phenol (B47542) is dissolved again in an aqueous solution of caustic soda (sodium hydroxide). nj.gov

The final product is typically stored as a concentrated aqueous solution. A common concentration for the final sodium 2,4,5-trichlorophenate solution is 35%. nj.gov Specifications for this solution include maintaining a specific gravity of 1.25 ±0.02 and ensuring the presence of 1 to 2% excess caustic. nj.gov For long-term storage of the solid product, it should be kept in a tightly closed container in a location that is dry, cool, and well-ventilated. chemicalbook.com

| Storage Parameter | Specification |

| Product Form | Aqueous Solution |

| Concentration | 35% ±1% |

| Specific Gravity | 1.25 ±0.02 |

| Excess Caustic | 1% to 2% |

| Solid Storage Conditions | Tightly closed container in a dry, cool, well-ventilated place |

Environmental Chemistry and Ecological Fate of Sodium 2,4,5 Trichlorophenolate

Environmental Partitioning and Speciation Dynamics

The distribution of sodium 2,4,5-trichlorophenolate (B1259039) in the environment is governed by its physicochemical properties and the characteristics of the surrounding environmental matrices. Key processes influencing its partitioning include its behavior in water and its tendency to adsorb to soil and sediment.

Behavior in Aqueous Environments: Dissociation and pH Dependence

In aqueous environments, the speciation of sodium 2,4,5-trichlorophenolate is primarily controlled by the pH of the water. As the sodium salt of a weak acid (2,4,5-trichlorophenol), it exists in equilibrium between its dissociated phenolate (B1203915) form and the undissociated phenolic form. The pKa of 2,4,5-trichlorophenol (B144370) is 7.43. nih.gov

This equilibrium is significant because the two forms exhibit different environmental behaviors. The anionic phenolate form is generally more water-soluble, while the undissociated phenol (B47542) form is more hydrophobic and has a greater tendency to partition into organic matter and biota. Under typical ambient environmental conditions with a pH range of 5 to 9, both the dissociated and undissociated forms of the compound are expected to be present. nih.gov

Adsorption to Organic Matter in Soil and Sediment Matrices

The adsorption of 2,4,5-trichlorophenol, the parent compound of sodium 2,4,5-trichlorophenolate, to soil and sediment is a critical process that affects its mobility and bioavailability. The extent of adsorption is influenced by several factors, including the organic matter content of the soil or sediment, the pH of the system, and the presence of other substances like surfactants.

The log Kow, a measure of a chemical's hydrophobicity, for 2,4,5-trichlorophenol is 3.72, indicating a tendency to partition into organic phases. nih.gov In general, anionic surfactants are often chosen for remediation procedures because they tend to adsorb less to soil compared to cationic and nonionic surfactants. The adsorption of chlorinated phenols like 2,4,6-trichlorophenol (B30397) onto soil surfaces can be influenced by the presence of surfactants, with the process being described as a redistribution between the surfactants in solution and those adsorbed on the soil. researchgate.net Ash, with its porous structure and large surface area, can also be an effective adsorbent for hydrophobic organic compounds. researchgate.net

Table 1: Physicochemical Properties Influencing Environmental Partitioning

| Property | Value | Implication |

|---|---|---|

| pKa (of 2,4,5-trichlorophenol) | 7.43 nih.gov | Determines the ratio of dissociated (phenolate) to undissociated (phenol) form in water, affecting solubility and partitioning. |

| log Kow (of 2,4,5-trichlorophenol) | 3.72 nih.gov | Indicates a moderate potential for partitioning into organic matter in soil and sediment, as well as bioaccumulation. |

| Water Solubility | Soluble mfa.org | The salt form is soluble in water, facilitating its transport in aqueous systems. |

| Vapor Pressure (of 2,4,5-trichlorophenol) | 0.02 Pa at 20°C who.int | Low volatility suggests that atmospheric transport is not a primary distribution pathway. |

Environmental Persistence and Degradation Pathways

The persistence of sodium 2,4,5-trichlorophenolate in the environment is determined by its resistance to various degradation processes. Both abiotic and biotic mechanisms contribute to its transformation and ultimate removal from the environment.

Abiotic Transformation Processes: Photodegradation under Various Conditions

Photodegradation, or the breakdown of compounds by light, is a significant abiotic pathway for the transformation of chlorinated phenols in the environment. nih.gov Studies on the photocatalytic degradation of 2,4,5-trichlorophenol in the presence of titanium dioxide (TiO2) and simulated solar light have shown that the compound can be completely degraded. researchgate.netcgl.org.cn The presence of surfactants like sodium dodecyl sulphate (SDS) can influence the rate of photodegradation, with complex kinetics observed depending on the surfactant concentration. researchgate.netcgl.org.cn

Research on the related compound 2,4,6-trichlorophenol has also demonstrated that photocatalytic degradation using Fe-doped TiO2 nanoparticles under UV radiation can be highly effective, with removal efficiencies reaching up to 95.9% under optimal conditions. deswater.com These studies suggest that photodegradation can lead to the substitution of chlorine atoms with hydroxyl groups, followed by further transformation. nih.gov

Biotic Degradation Mechanisms: Microbial Metabolism and Community Adaptation

Microbial degradation plays a crucial role in the environmental fate of chlorinated phenols. However, 2,4,5-trichlorophenol has been shown to be more resistant to biodegradation than other trichlorophenol isomers. nih.govelsevierpure.com It is a known uncoupler of the electron transport chain, which can inhibit microbial respiration. nih.govelsevierpure.com

Studies with aerobic mixed microbial communities have indicated that 2,4,5-trichlorophenol is highly resistant to biodegradation at concentrations above 40 microM. nih.govelsevierpure.com Inhibition of respiration is directly proportional to the concentration of 2,4,5-trichlorophenol. nih.govelsevierpure.com While microbial communities can show adaptation to lower concentrations (10 and 20 microM), these patterns diverge at higher concentrations. nih.govelsevierpure.com Furthermore, the low estimated yield of biomass from the degradation of 2,4,5-trichlorophenol suggests that at readily biodegradable concentrations, the compound may not be able to sustain the microbial populations that break it down. nih.govelsevierpure.com

In contrast, research on the biodegradation of 2,4,6-trichlorophenol has shown that the addition of easily degradable carbon sources can significantly enhance its removal by microbial communities. mdpi.com Metagenomic analysis has identified key metabolic genes involved in the degradation pathway. mdpi.com

Pyrolysis Studies and Thermolytic Degradation Products

The thermal decomposition of sodium 2,4,5-trichlorophenolate and its parent compound is an important consideration, particularly in the context of waste incineration and accidental fires. When heated to decomposition, sodium 2,4,5-trichlorophenolate emits toxic fumes of hydrogen chloride and disodium (B8443419) oxide. nih.gov

A significant concern with the heating of 2,4,5-trichlorophenol is the potential for the formation of highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). Studies have shown that heating 2,4,5-trichlorophenol can lead to the formation of TCDD. nih.gov

Table 2: Degradation Pathways of Sodium 2,4,5-Trichlorophenolate/2,4,5-Trichlorophenol

| Degradation Pathway | Key Processes and Findings |

|---|

| Abiotic (Photodegradation) | - Complete degradation of 2,4,5-trichlorophenol is achievable with photocatalysis (e.g., using TiO2). researchgate.netcgl.org.cn

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2,4,5-tetrachlorobenzene (B31791) |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) |

| 2,4,5-trichlorophenol |

| 2,4,6-trichlorophenol |

| disodium oxide |

| Fe-doped TiO2 |

| hydrogen chloride |

| sodium 2,4,5-trichlorophenolate |

| Sodium dodecyl sulphate (SDS) |

Ecological Transport and Bioaccumulation in Environmental Compartments

The movement and distribution of sodium 2,4,5-trichlorophenolate in the environment are governed by its physical and chemical properties. As the sodium salt of 2,4,5-trichlorophenol, its environmental behavior is closely linked to that of the parent phenol, particularly in relation to soil and water, where pH influences its form nih.gov.

Sodium 2,4,5-trichlorophenolate, due to the high water solubility of its parent compound, 2,4,5-trichlorophenol, possesses a significant potential to contaminate water sources through leaching herts.ac.uk. The environmental fate of the sodium salt is considered identical to that of 2,4,5-trichlorophenol itself nih.gov. Once in the soil, the compound is slightly mobile herts.ac.uk.

Studies have documented soil contamination in the vicinity of industrial sites, such as Finnish sawmills that used preservatives containing chlorophenols. At these locations, contamination reached depths of at least two meters near treatment basins, with soil concentrations as high as 70 mg/kg nih.gov. The compound may be released into the environment from its production and use as a pesticide intermediate nih.gov. Consequently, 2,4,5-trichlorophenol has been detected in various water bodies, including drinking water, groundwater, and ambient water samples, often as a result of industrial effluents or the chlorination of water containing phenols nih.gov.

The potential for sodium 2,4,5-trichlorophenolate to be transported through the atmosphere via volatilization is considered low. This is based on the low volatility of its parent compound, 2,4,5-trichlorophenol herts.ac.uk. The rate of volatilization for chlorophenols generally decreases as the degree of chlorine substitution increases . This characteristic suggests that the compound is more likely to remain in soil and water compartments rather than being widely dispersed in the atmosphere.

Research has shown significant bioconcentration factors (BCF), which quantify the accumulation of a chemical from water into an organism. In a study with fathead minnows (Pimephales promelas), the BCF for 2,4,5-trichlorophenol was determined to be approximately 1,410 after a 28-day uptake period epa.gov. Another study reported BCFs around 1800 for the same species . For the inland silverside (Menidia beryllina), BCFs ranged from 47 to 71 epa.gov. Following accumulation, shrimp have been observed to depurate, or eliminate, 96% of the accumulated 2,4,5-trichlorophenol within 24 hours epa.gov.

Table 1: Bioconcentration of 2,4,5-Trichlorophenol in Aquatic Organisms

Ecotoxicological Impact Studies on Non-Human Organisms

Sodium 2,4,5-trichlorophenolate exerts toxic effects on a wide range of non-human organisms. As a chlorinated phenol, its toxicity is known to be significant, and it acts as an uncoupler of oxidative phosphorylation, a critical energy-producing process in cells haz-map.com.

The toxicity of chlorinated phenols in freshwater environments generally increases with a higher degree of chlorination, making tri- and tetrachlorophenols particularly hazardous nih.gov. Aquatic animals tend to be more sensitive to these chemicals than aquatic plants nih.gov.

Acute toxicity is measured by the median lethal concentration (LC50), the concentration that is lethal to 50% of a test population over a specific period. For invertebrates, the 24-hour EC50 (median effective concentration) for Daphnia magna was 2,080 µg/L epa.gov. For fish, 96-hour LC50 values vary by species, with some of the most sensitive being the brown trout and guppy. Studies have shown that pH can influence the toxicity of 2,4,5-trichlorophenol to fish like the fathead minnow wisconsin.edu.

Table 2: Acute Toxicity of 2,4,5-Trichlorophenol to Various Aquatic Organisms

Sodium 2,4,5-trichlorophenolate was used as a bactericide, which indicates its direct impact on microbial life nih.gov. In soil, the persistence and degradation of its parent compound, 2,4,5-trichlorophenol, are highly dependent on microbial activity.

Studies on the mineralization of 2,4,5-trichlorophenol in soil have shown that it is resistant to biodegradation, particularly at high concentrations acs.org. In one study, soil that had not been previously exposed to chloroorganics mineralized 15-45% of the applied 2,4,5-trichlorophenol (at concentrations of 1, 10, and 100 ppm) over a 60-day period acs.org. The estimated half-life for the compound in soil ranged from 35 to 170 days. However, at a higher concentration of 500 ppm, mineralization was less than 2%, demonstrating significant inhibition of microbial activity acs.org.

Further research has confirmed that 2,4,5-trichlorophenol is strongly resistant to biodegradation at concentrations above 40 µM and inhibits microbial respiration nih.govelsevierpure.com. The low energy yield from its degradation means that even at concentrations where it is biodegraded, it is often insufficient to sustain the microbial populations responsible for the degradation nih.govelsevierpure.com. This inhibitory effect on soil microorganisms can disrupt crucial biogeochemical cycles, such as nitrogen cycling, by affecting the functional microbial groups responsible for processes like nitrification and denitrification nih.gov.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis in Complex Matrices

Chromatographic techniques are fundamental in the separation and detection of chlorophenols from intricate environmental samples. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods, each offering distinct advantages depending on the analytical requirements and the nature of the sample.

Gas Chromatography (GC) with Flame Ionization (FID) and Electron Capture Detection (ECD)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 2,4,5-trichlorophenol (B144370). For its determination in water, a common approach involves methylene (B1212753) chloride extraction followed by GC analysis. nih.gov Flame Ionization Detection (FID) is a universal detector that responds to most organic compounds, making it a robust choice for initial screening. However, for enhanced sensitivity and selectivity towards halogenated compounds like trichlorophenols, the Electron Capture Detector (ECD) is often preferred. The ECD is highly sensitive to electrophilic compounds, providing lower detection limits for chlorinated phenols. To improve volatility and chromatographic performance, a derivatization step, such as acetylation, can be performed directly in aqueous solutions before GC analysis.

High-Performance Liquid Chromatography (HPLC) with UV and Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC, particularly for less volatile or thermally labile compounds. When coupled with a UV detector, HPLC can be used for the determination of chlorophenolic pollutants. nih.gov A more sensitive and selective approach for the analysis of phenolic compounds in water involves reversed-phase HPLC with electrochemical detection, which can achieve detection levels in the parts-per-billion (ppb) range. nih.gov The combination of HPLC with both UV detection (at 280 nm) and electrochemical detection has been successfully used to separate phenoxy herbicides like 2,4-D and dichlorprop (B359615) from chlorophenols. nih.gov

Mass Spectrometry for Structural Elucidation and Quantitative Determination

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and precise quantification of sodium 2,4,5-trichlorophenolate (B1259039). When coupled with a chromatographic separation technique, it provides a high degree of certainty in analytical results.

Quadrupole Mass Spectrometry with Selected-Ion Monitoring (SIM) for Trace Residues

Quadrupole mass spectrometers are commonly used in conjunction with GC for the analysis of environmental contaminants. In selected-ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte. This results in a significant increase in sensitivity compared to full-scan mode, making it ideal for detecting trace residues of chlorophenols. The combination of solid-phase microextraction (SPME) with GC-MS operating in SIM mode allows for the effective preconcentration and analysis of chlorophenols in complex matrices like wood and industrially contaminated soils, with good reproducibility. unl.pt

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For the analysis of more polar and complex mixtures containing chlorophenols, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. ulisboa.pt This technique is particularly well-suited for analyzing chlorophenols in water due to their high polarity. ulisboa.pt The use of a triple quadrupole mass spectrometer allows for multiple reaction monitoring (MRM), which provides exceptional selectivity and sensitivity. unl.pt In MRM mode, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method significantly reduces background interference and allows for detection limits down to the nanogram per gram (ng/g) level in environmental samples. unl.pt The optimization of LC-MS/MS conditions, including the choice of ionization source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is crucial for achieving the best analytical performance. unl.ptulisboa.pt

Interactive Data Table: Analytical Methods for Sodium 2,4,5-trichlorophenolate

| Analytical Technique | Detector/Mode | Sample Matrix | Key Findings & Advantages |

| Gas Chromatography (GC) | Flame Ionization (FID) / Electron Capture (ECD) | Water | ECD provides high sensitivity for chlorinated compounds. Derivatization can improve performance. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | UV / Electrochemical | Water | Electrochemical detection offers low ppb detection limits. nih.gov Can separate from other herbicides. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Full Scan / SIM | Water, Soil, Wood | EPA method for phenols in water. thermofisher.com SIM mode offers high sensitivity for trace residues. unl.pt |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | MRM | Water | High selectivity and sensitivity for a wide range of chlorophenolics. thermofisher.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | MRM | Water, Soil, Wood | Ideal for polar compounds and complex mixtures. ulisboa.pt Very low detection limits (ng/g). unl.pt |

Sample Preparation and Matrix Effects in Environmental and Biological Monitoring

The analysis of sodium 2,4,5-trichlorophenolate in environmental and biological samples presents significant challenges due to the complexity of the matrices and the typically low concentrations of the analyte. researchgate.net Effective sample preparation is a critical step to pre-concentrate the target compound and remove interfering substances that can suppress or enhance the analytical signal, a phenomenon known as the matrix effect. nih.gov

Environmental samples such as water and soil, and biological samples like urine and serum, contain a multitude of organic and inorganic compounds that can interfere with the analysis of 2,4,5-TCP. nih.govnih.gov For instance, the presence of humic acids in water or proteins and salts in biological fluids can significantly impact the efficiency and detectability of analytical methods. nih.gov

To overcome these challenges, a variety of sample preparation techniques have been employed. researchgate.net Traditional methods like liquid-liquid extraction (LLE) with solvents such as methylene chloride have been used for water samples, followed by analysis using gas chromatography (GC). nih.gov However, modern techniques are often preferred for their efficiency and lower solvent consumption.

Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of chlorophenols from various matrices. researchgate.net SPE cartridges packed with different sorbents can selectively retain the analyte while allowing interfering compounds to pass through. For air sampling, sorbent tubes containing materials like XAD-7 resin have been utilized to trap 2,4,5-TCP, which is then desorbed and analyzed, often by high-performance liquid chromatography with ultraviolet detection (HPLC-UV). analytice.comosha.gov

Other advanced microextraction techniques that have been reported for chlorophenol analysis include solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), and dispersive liquid-liquid microextraction (DLLME). researchgate.net These methods offer high enrichment factors and are more environmentally friendly due to the minimal use of organic solvents.

In biological monitoring, simple sample treatment procedures are often necessary. For the analysis of 2,4,5-TCP in urine and serum, an immunoassay has been evaluated. nih.gov While this method is sensitive, matrix effects from the biological samples can diminish its efficiency. nih.gov To mitigate this, sample dilution or other straightforward treatment steps have been developed. nih.gov For example, after hydrolysis of conjugated chlorophenols in urine, samples can be analyzed by GC or liquid chromatography with electrochemical detection. nih.gov

The choice of the sample preparation method depends on the specific matrix, the required detection limit, and the available analytical instrumentation. The goal is to develop a robust protocol that minimizes matrix effects and ensures the accurate quantification of sodium 2,4,5-trichlorophenolate.

Table 1: Sample Preparation and Analytical Techniques for 2,4,5-Trichlorophenol in Various Matrices

| Matrix | Sample Preparation Technique | Analytical Method | Key Findings/Detection Limits | References |

|---|---|---|---|---|

| Water | Methylene chloride extraction | GC-FID, GC-ECD, GC-MS | Effective for determination in water. | nih.gov |

| Water, Urine, Serum | Simple sample treatment (e.g., dilution) | Enzyme-Linked Immunosorbent Assay (ELISA) | Detection limits of 0.07 µg/L in water, 0.26 µg/L in urine, and 0.8 µg/L in serum. Matrix effects can reduce efficiency. | nih.gov |

| Air | XAD-7 Sorbent Tube | HPLC-UV | Limit of quantification is 6 µ g/media . | analytice.com |

| Air | Polyurethane foam (PUF) collection device | GC/ECD | A candidate method for personnel monitoring. | epa.gov |

Development and Validation of Quantitative Analytical Procedures for Industrial Control

In an industrial setting, such as in the manufacturing of products where sodium 2,4,5-trichlorophenolate was used as a fungicide or bactericide, the development and validation of quantitative analytical procedures are essential for quality control and to ensure that products meet regulatory specifications. nih.gov The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. europa.eufda.gov

The validation process involves evaluating several key performance characteristics of the analytical method. These characteristics, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH), typically include accuracy, precision, specificity, linearity, range, and robustness. europa.eucolumbiapharma.comich.org

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.gov For a separation technique like HPLC, specificity can be demonstrated by the resolution of the analyte peak from other closely eluting peaks. fda.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery. columbiapharma.comich.org

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.euich.org It is usually evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision, considering variations like different days, analysts, or equipment), and reproducibility (inter-laboratory precision). europa.eucolumbiapharma.comich.org

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. fda.gov This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. ich.org

The Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. fda.govich.org

Quantitation Limit (QL) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov A typical signal-to-noise ratio for the QL is 10:1. columbiapharma.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.eu

For industrial control of sodium 2,4,5-trichlorophenolate, an HPLC method is often suitable. For instance, a reverse-phase HPLC with UV detection can be developed and validated. The validation would involve preparing standards and spiked samples to assess the performance characteristics mentioned above.

Table 2: Illustrative Validation Parameters for a Hypothetical HPLC-UV Method for Sodium 2,4,5-trichlorophenolate

| Parameter | Acceptance Criteria | Example Finding | References |

|---|---|---|---|

| Specificity | The analyte peak is well-resolved from other peaks (impurities, excipients). | Resolution > 2 for the critical pair of peaks. | fda.gov |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 1-50 µg/mL. | fda.govich.org |

| Accuracy | Recovery of 98.0% to 102.0% | Mean recovery of 99.5% for spiked samples at three concentration levels. | columbiapharma.comich.org |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% | RSD = 0.8% for six replicate injections of a standard solution. | europa.euich.org |

| Precision (Intermediate) | RSD ≤ 3% | RSD = 1.5% for analyses conducted on different days by different analysts. | europa.eucolumbiapharma.com |

| Quantitation Limit (QL) | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL | fda.govcolumbiapharma.com |

| Robustness | No significant change in results with minor variations in pH, mobile phase composition, or column temperature. | The method was found to be robust with respect to small changes in mobile phase organic content (±2%). | europa.eu |

Historical and Regulatory Dimensions in Chemical Science and Policy

Evolution of Industrial Applications and Research Interests

Sodium 2,4,5-trichlorophenolate (B1259039), a chemical compound with a complex history, has seen a significant evolution in its industrial use and the focus of scientific research. Initially valued for its preservative qualities, it later became a key component in the synthesis of widely used herbicides.

Historical Role as a Fungicide, Bactericide, and Preservative

Sodium 2,4,5-trichlorophenolate was historically utilized for its ability to inhibit the growth of fungi and bacteria. nih.govmfa.org This property made it a valuable preservative in a variety of industrial applications. It was incorporated into adhesives, the water of recirculating cooling systems, foundry core wash, leather dressings and finishes, and metalworking fluids to prevent microbial decomposition and the formation of scum. nih.gov The compound, under trade names such as Dowicide B, was also used as a paint preservative. mfa.orghaz-map.com Its salt form, sodium 2,4,5-trichlorophenate, was particularly noted for these applications. nih.gov

Significance as an Intermediate in Phenoxy Herbicide (e.g., 2,4,5-T) Synthesis

The most significant industrial application of sodium 2,4,5-trichlorophenolate was its role as a crucial intermediate in the production of phenoxy herbicides, most notably 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). healthandenvironment.org Phenoxy herbicides, including 2,4-D and 2,4,5-T, were first developed in the early 1940s and saw widespread commercial use by the mid-1950s for controlling broad-leaved weeds in various agricultural and forestry settings. research-solution.comwikipedia.org The synthesis of 2,4,5-T involves the reaction of sodium 2,4,5-trichlorophenolate with sodium chloroacetate (B1199739). healthandenvironment.orgpic.int The production of sodium 2,4,5-trichlorophenolate itself typically starts with 1,2,4,5-tetrachlorobenzene (B31791). prepchem.com

Scientific Discoveries and the Precautionary Principle in Chemical Regulation

The widespread use of products derived from sodium 2,4,5-trichlorophenolate eventually led to scientific discoveries that highlighted significant health and environmental risks, prompting a shift towards more precautionary regulatory approaches.

Identification of TCDD Contamination and its Scientific Implications

A pivotal moment in the history of sodium 2,4,5-trichlorophenolate and its derivatives was the discovery that the manufacturing process of 2,4,5-T could lead to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a highly toxic and persistent organic pollutant. wikipedia.orgnih.govtidjma.tn TCDD is formed as an unintentional byproduct, particularly when reaction temperatures during the synthesis of 2,4,5-trichlorophenol (B144370) (the precursor to its sodium salt) are not properly controlled. healthandenvironment.orgwikipedia.orgepa.gov

Scientific research has established TCDD as a potent carcinogen and a substance that can cause a range of adverse health effects, including reproductive and developmental problems. pic.inttidjma.tn The contamination levels of TCDD in early batches of 2,4,5-T were found to be as high as 60 parts per million (ppm), significantly higher than the later industry standard of around 0.005 ppm achieved with improved temperature control. wikipedia.org The defoliant Agent Orange, a mixture of 2,4,5-T and 2,4-D used during the Vietnam War, was notably contaminated with TCDD, with levels varying from less than 0.05 to nearly 50 ppm. nih.govnih.gov This discovery of TCDD contamination had profound scientific implications, leading to extensive research on the health effects of dioxins and prompting a re-evaluation of the safety of phenoxy herbicides. nih.govnih.govttu.edu

International and National Regulatory Responses and Restrictions on Production and Use

The growing body of scientific evidence regarding the dangers of TCDD contamination led to significant regulatory actions at both national and international levels. In the United States, the Environmental Protection Agency (EPA) began a review of the risks and benefits of 2,4,5-T in the 1970s. epa.gov This was prompted by studies showing that the herbicide and its dioxin contaminant caused birth defects and tumors in laboratory animals. epa.gov In 1970, the U.S. Department of Agriculture suspended the use of 2,4,5-T on food crops, with the exception of rice. wikipedia.org Subsequently, in 1985, the EPA canceled all remaining uses of 2,4,5-T in the U.S. wikipedia.orgewg.org Canada also prohibited the sale and use of 2,4,5-T after 1985. wikipedia.org

Internationally, the trade of 2,4,5-T is now restricted under the Rotterdam Convention. healthandenvironment.orgwikipedia.org The Stockholm Convention on Persistent Organic Pollutants (POPs), a global treaty aimed at eliminating or restricting the production and use of POPs, further underscores the international consensus on the need to control such hazardous chemicals. pops.intwikipedia.orgstate.govundp.org The convention, which entered into force in 2004, provides a framework for identifying and managing POPs, reflecting the application of the precautionary principle in global chemical policy. wikipedia.orgyoutube.com

Interactive Data Table: Regulatory Timeline for 2,4,5-T

| Year | Regulatory Action | Country/Body | Details |

| 1970 | Use suspended on most food crops | USA | The U.S. Department of Agriculture halted the use of 2,4,5-T on all food crops except rice. wikipedia.org |

| 1985 | All remaining uses terminated | USA | The EPA terminated all remaining registered uses of 2,4,5-T. wikipedia.orgewg.org |

| Post-1985 | Use and sale prohibited | Canada | The use and sale of 2,4,5-T were prohibited. wikipedia.org |

| Ongoing | International trade restricted | International | The Rotterdam Convention restricts the international trade of 2,4,5-T. healthandenvironment.orgwikipedia.org |

| 2004 | Entry into force of the Convention | International | The Stockholm Convention on Persistent Organic Pollutants aims to eliminate or restrict the production and use of POPs. wikipedia.orgundp.org |

Research into Safer Synthetic Alternatives and Environmental Remediation Technologies

The discovery of TCDD's toxicity and the subsequent regulatory restrictions on 2,4,5-T spurred research in two key areas: the development of safer herbicides and methods to clean up existing environmental contamination.

The search for alternatives led to the development of other herbicides like dicamba (B1670444) and triclopyr, which have largely replaced 2,4,5-T. wikipedia.org In the 1970s, research also focused on developing herbicides that were selective for grass weeds in broad-leaf crops, leading to the commercialization of aryloxyphenoxypropionates like diclofop. wikipedia.org

Simultaneously, significant research has been dedicated to developing effective remediation technologies for TCDD-contaminated sites. These technologies aim to either remove or destroy the dioxin. Methods that have been explored and implemented include:

Thermal Desorption: This involves heating the contaminated soil to vaporize the TCDD, which is then collected and treated. clu-in.org

Incineration: High-temperature incineration can effectively destroy TCDD. clu-in.org

Bioremediation: This approach uses microorganisms to break down TCDD into less harmful substances. tidjma.tnnih.gov Research has shown that reductive dechlorination can be a feasible method for TCDD bioremediation. nih.gov

Soil Washing: This technique uses solvents or surfactants to extract TCDD from the soil.

Activated Carbon Adsorption: This can be used to remove TCDD from water. tidjma.tn

Advanced Oxidation Processes (AOPs): These chemical processes can break down TCDD in water. tidjma.tn

Interactive Data Table: TCDD Remediation Technologies

| Technology | Description | Application |

| Thermal Desorption | Heats soil to vaporize TCDD for collection and treatment. clu-in.org | Soil |

| Incineration | Uses high temperatures to destroy TCDD. clu-in.org | Soil, Waste |

| Bioremediation | Utilizes microorganisms to degrade TCDD. tidjma.tnnih.gov | Soil, Water |

| Soil Washing | Employs solvents or surfactants to extract TCDD from soil. | Soil |

| Activated Carbon Adsorption | Adsorbs TCDD from water onto activated carbon. tidjma.tn | Water |

| Advanced Oxidation Processes (AOPs) | Chemically breaks down TCDD in water. tidjma.tn | Water |

Development of Cleaner Production Processes to Minimize Dioxin Formation

The historical production of 2,4,5-trichlorophenol, and by extension its sodium salt, sodium 2,4,5-trichlorophenolate, was notoriously plagued by the formation of the highly toxic byproduct, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). researchgate.netunl.pt The primary historical manufacturing route involved the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene at high temperatures and pressures. epa.gov This process, particularly if not carefully controlled, created conditions conducive to the dimerization of the trichlorophenol precursor, leading to significant TCDD contamination. researchgate.net Recognition of this hazardous byproduct spurred research into cleaner production methods designed to prevent or minimize dioxin formation at the source.

A key development in cleaner synthesis involves altering the chemical pathway to avoid the high-temperature, high-pressure conditions that favor dioxin formation. One such improved method involves the chlorination of 2,5-dichlorophenol. google.com This process can be conducted in the presence of a liquid inert polar aprotic reaction medium, such as 1,2-dichloroethane, and a Lewis acid catalyst like aluminum chloride. google.com A significant advantage of this alternative route is that it can produce 2,4,5-trichlorophenol that is free of TCDD, provided the starting materials are also dioxin-free. google.com

Beyond alternative synthesis routes, process control and waste management within traditional facilities have been critical areas of improvement. For instance, in the manufacturing of the herbicide 2,4,5-T, which uses sodium 2,4,5-trichlorophenolate as an intermediate, process modifications aimed to contain dioxins. epa.gov Dioxins tend to concentrate in certain waste streams, such as "toluene still bottoms". epa.gov Implementing dedicated containment systems, like heavy-walled steel vessels within secured, diked areas, prevents the release of these contaminated byproducts into the environment. epa.gov Further efforts have focused on wastewater treatment, using methods like neutralization, coagulation, and flocculation followed by filtration to ensure that any dioxins from spills or process inefficiencies are removed from the effluent. epa.gov The shift towards chemical inhibition during combustion processes, which can prevent the formation of dioxins from precursors like trichlorophenols, also represents a strategy to minimize emissions from waste incineration. researchgate.net

Methodologies for the Environmental Detoxification and Degradation of Dioxins

Once released into the environment, the persistence of dioxins necessitates the development of effective detoxification and degradation methodologies. nih.gov These techniques can be broadly categorized into biological, chemical, and physical methods, each targeting the breakdown of the stable dioxin structure.

Bioremediation

Biological degradation is considered an appealing and cost-effective alternative to physicochemical approaches for dioxin removal. nih.govneptjournal.com It utilizes the metabolic processes of microorganisms to transform or completely degrade these pollutants. jst.go.jpnih.gov There are three primary modes of microbial action against dioxins. jst.go.jp

Aerobic Degradation: Many studies have focused on aerobic bacteria that use dioxygenase enzymes to initiate the breakdown of dioxins. nih.govnih.gov Organisms from the genera Sphingomonas, Pseudomonas, and Burkholderia are capable of degrading lower-chlorinated dioxins. nih.gov The well-researched strain Sphingomonas wittichii RW1 can utilize dioxins through metabolic processes involving angular dehydroxylation. neptjournal.com

Anaerobic Degradation: For more highly chlorinated dioxins, which are resistant to aerobic attack, anaerobic reductive dechlorination is a more favorable pathway. neptjournal.comnih.gov In the absence of oxygen, certain microbial communities can remove chlorine atoms from the aromatic rings, a process known as dehalorespiration. neptjournal.com This process reduces the toxicity of the compounds and often makes the resulting less-chlorinated congeners susceptible to further aerobic degradation. nih.govresearchgate.net

Fungal Degradation: White-rot fungi employ powerful, non-specific extracellular enzymes, such as lignin (B12514952) peroxidases and laccases, which can cometabolically degrade chlorinated dioxins. nih.govnih.gov

| Degradation Mechanism | Microorganism Type | Key Process | Examples of Microorganisms | References |

|---|---|---|---|---|

| Aerobic Oxidative Degradation | Bacteria | Attack on the aromatic ring by dioxygenase enzymes, often leading to ring cleavage. | Sphingomonas wittichii RW1, Pseudomonas veronii, Burkholderia sp. | nih.govneptjournal.comnih.gov |

| Anaerobic Reductive Dechlorination | Bacteria | Removal of chlorine atoms from the dioxin molecule, using it as an electron acceptor. | Dehalococcoides species | neptjournal.comnih.gov |

| Fungal Oxidation | Fungi (e.g., White-rot fungi) | Cometabolic degradation via powerful, non-specific extracellular enzymes. | - | nih.govjst.go.jpnih.gov |

Photocatalytic Degradation

Photocatalysis utilizes semiconductor materials, most commonly titanium dioxide (TiO₂), and a light source (UV or solar) to generate highly reactive hydroxyl radicals (•OH). acs.org These radicals attack the dioxin molecule, initiating its decomposition. acs.org Research has shown that this method can successfully degrade various dioxin congeners. acs.org The degradation rate is influenced by factors such as the degree of chlorination, with less chlorinated dioxins generally degrading faster. acs.orgnih.gov For example, one study found the half-lives of octachlorodibenzo-p-dioxin (B131699) (OCDD), heptachlorodibenzo-p-dioxin (HpCDD), and TCDD to be 5.8, 3.9, and 0.71 hours, respectively, under specific photocatalytic conditions. acs.org The efficiency can be enhanced by using coupled catalysts, such as ZnO/SnO₂, or by doping the primary catalyst with metals like silver. nih.govmdpi.com

| Catalyst System | Light Source | Key Findings | References |

|---|---|---|---|

| Titanium Dioxide (TiO₂) Film | UV or Solar Light | Degradation rates decrease as the number of chlorines increases. The process is initiated by OH radical attack. | acs.org |

| Coupled ZnO/SnO₂ | UV Light | The degradation rate of the coupled catalyst system was higher than that of single catalyst systems. | nih.gov |

| Silver-Titanium Zeolites (AgTiY) | UV Light (302 nm) | Achieved 91% degradation of TCDD within 60 minutes, demonstrating enhanced performance compared to the catalyst-free process. | mdpi.com |

Chemical and Thermal Detoxification

Direct chemical and thermal treatments are also effective for destroying dioxins, particularly in concentrated waste materials or contaminated soils.

Chemical Dechlorination: These processes use chemical reagents to strip chlorine atoms from the dioxin molecule, rendering it less toxic. epa.gov One method involves using a solution of sodium hydroxide (B78521) in 2-propanol in the presence of a palladium-on-alumina (Pd/Al₂O₃) catalyst at elevated temperatures (e.g., 82°C), which can effectively dechlorinate dioxins extracted from fly ash. osti.gov

Thermal Destruction: High-temperature incineration, at temperatures exceeding 1200°C, is considered a highly effective method for the complete destruction of dioxins. clu-in.org Thermal desorption is another technique that operates at lower temperatures to vaporize dioxins from soil, which are then collected and treated in a separate process. clu-in.org Vitrification uses very high temperatures to melt contaminated soil into a stable, glassy mass that immobilizes the contaminants. clu-in.org

Q & A

Q. What are the critical factors influencing the environmental persistence of Sodium 2,4,5-trichlorophenolate, and how can its degradation kinetics be experimentally determined?

- Methodological Answer : Sodium 2,4,5-trichlorophenolate dissociates in water to form 2,4,5-trichlorophenol, which has aerobic half-lives of ~15 days in soil and 690 days in water . To study degradation kinetics:

- Experimental Design : Use soil/water microcosms under controlled aerobic conditions. Monitor concentrations via HPLC or GC-MS at intervals.

- Key Parameters : pH (influences dissociation via pKa ~6.8), temperature, microbial activity. Adjust pH to mimic environmental conditions (e.g., pH 5–8) and measure degradation rates .

Q. How should laboratory handling protocols for Sodium 2,4,5-trichlorophenolate be designed to mitigate occupational exposure risks?

- Methodological Answer :

- Preventive Measures : Use fume hoods, PPE (gloves, lab coats), and closed systems for synthesis. Avoid temperatures >180°C to prevent TCDD formation .

- Containment : Implement double-layer waste containers for contaminated materials. Follow water hazard class 3 protocols to prevent groundwater contamination .

- Training : Emphasize first-aid procedures (e.g., eye flushing with water for 15 minutes) and emergency response .

Advanced Research Questions

Q. What mechanistic pathways explain TCDD formation during the synthesis of 2,4,5-T from Sodium 2,4,5-trichlorophenolate, and how can these be suppressed?

- Methodological Answer :

- Mechanism : TCDD forms via a parasitic reaction where two molecules of 2,4,5-trichlorophenolate condense with trichloroacetic acid at elevated temperatures (>200°C) . Quantum chemical studies indicate a Gibbs free energy barrier of ~40 kcal/mol for dimerization .

- Suppression Strategies :

- Optimize reaction temperatures to <150°C.

- Introduce radical scavengers (e.g., ascorbic acid) to inhibit dimerization.

- Use real-time monitoring (e.g., FTIR) to detect early TCDD precursors .

Q. Which analytical techniques are most effective for quantifying trace TCDD impurities in Sodium 2,4,5-trichlorophenolate samples?

- Methodological Answer :

- GC-MS/MS : Provides ppb-level sensitivity with isotopic dilution (e.g., ¹³C-labeled TCDD as internal standard) .

- HRLC-TOF : High-resolution mass spectrometry distinguishes TCDD from co-eluting isomers.

- Sample Preparation : Use accelerated solvent extraction (ASE) with hexane:acetone (1:1) and clean-up via silica gel columns .

Q. How can microwave-assisted synthesis improve the efficiency of Sodium 2,4,5-trichlorophenolate polymerization while minimizing side reactions?

- Methodological Answer :

- Microwave Advantages : Rapid, uniform heating reduces thermal gradients, lowering unintended side products (e.g., polychlorinated dibenzofurans) .

- Protocol : Use pulsed microwave irradiation (100–300 W) with phase-transfer catalysts (e.g., tetrabutylammonium bromide). Monitor reaction progress via in-line UV-Vis spectroscopy .

Data Contradiction Analysis

Q. Why do reported half-lives of 2,4,5-trichlorophenol in water vary across studies, and how can these discrepancies be resolved?

- Methodological Answer :

- Potential Causes : Differences in microbial communities, dissolved oxygen levels, or photolytic degradation in natural vs. controlled settings .

- Resolution : Conduct meta-analysis of existing data with standardized conditions (e.g., OECD 301B biodegradability tests). Include controls for UV exposure and microbial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.